

Luminespib (AUY922): A Comparative Guide to Clinical Trial Performance

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For Researchers, Scientists, and Drug Development Professionals

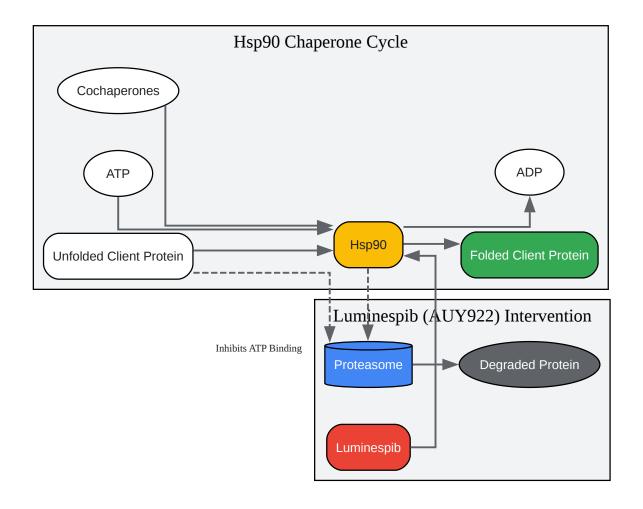
Introduction

Luminespib (AUY922) is a potent, third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, **Luminespib** induces the proteasomal degradation of these oncoproteins, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of the clinical trial results for **Luminespib** across various cancer types against established alternative therapies, supported by experimental data and detailed protocols.

Mechanism of Action: Hsp90 Inhibition

Luminespib binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, which include key drivers of oncogenesis such as HER2, EGFR, ALK, and AKT.[1][2]





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Figure 1: Hsp90 Inhibition Pathway by Luminespib.

Clinical Trial Results: A Comparative Analysis

Luminespib has been evaluated in several clinical trials for various malignancies. This section compares its efficacy and safety with standard-of-care alternatives.

Non-Small Cell Lung Cancer (NSCLC) with EGFR Exon 20 Insertions

Patients with NSCLC harboring EGFR exon 20 insertions have limited treatment options as these tumors are generally resistant to first and second-generation EGFR inhibitors.



Treatmen t Regimen	Trial Phase	Patient Populatio n	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Luminespib (AUY922) [3]	II	Previously treated advanced NSCLC with EGFR exon 20 insertions	17%	2.9 months	13.0 months	Diarrhea (83%), visual changes (76%), fatigue (45%)
Amivantam ab + Chemother apy[4][5]	III (PAPILLO N)	First-line advanced NSCLC with EGFR exon 20 insertions	73%	11.4 months	Not reached (HR 0.67)	Neutropeni a, rash, infusion- related reactions
Mobocertin	II	Previously treated advanced NSCLC with EGFR exon 20 insertions	28%	7.3 months	24.0 months	Diarrhea, rash, nausea
Platinum- based Chemother apy[7][8]	Retrospecti ve	First-line advanced NSCLC with EGFR exon 20 insertions	39-50%	6.4-7.1 months	20.0-26.0 months	Myelosupp ression, nausea, neuropathy

HER2-Positive Breast Cancer



Luminespib has been investigated in patients with HER2-positive breast cancer that has progressed on trastuzumab-based therapies.

Treatmen t Regimen	Trial Phase	Patient Populatio n	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Luminespib (AUY922) + Trastuzum ab[1][9]	lb/II	Previously treated metastatic HER2- positive breast cancer	22%	Not Reported	Not Reported	Diarrhea, ocular events, nausea
Trastuzum ab Deruxtecan (T-DXd) [10]	III (DESTINY- Breast03)	Previously treated HER2- positive metastatic breast cancer	79.7%	28.8 months	Not Reached	Nausea, fatigue, neutropeni a, interstitial lung disease
Trastuzum ab Emtansine (T-DM1)	III (EMILIA)	Previously treated HER2- positive advanced breast cancer	43.6%	9.6 months	30.9 months	Thrombocy topenia, elevated liver enzymes, fatigue

Advanced Gastric Cancer

Preclinical studies showed promising activity of **Luminespib** in gastric cancer cell lines, leading to clinical investigation.[2] However, published efficacy data from phase II clinical trials (e.g., NCT01402401) are not available in the searched sources.



Treatmen t Regimen	Trial Phase	Patient Populatio n	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Luminespib (AUY922)	II	Advanced Gastric Cancer	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Ramucirum ab + Paclitaxel[1 0]	III (RAINBOW)	Previously treated advanced gastric or GEJ adenocarci noma	28%	4.4 months	9.6 months	Neutropeni a, fatigue, hypertensi on
Paclitaxel Monothera py	II	Advanced Gastric Cancer	24.1% (CR)	Not Reported	12.0 months	Alopecia, neuropathy , myalgia

Relapsed/Refractory Multiple Myeloma

Luminespib was evaluated as a monotherapy and in combination with bortezomib in patients with relapsed or refractory multiple myeloma.



Treatmen t Regimen	Trial Phase	Patient Populatio n	Best Respons e	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Luminespib (AUY922) Monothera py	I/lb	Relapsed/r efractory multiple myeloma	Stable Disease (66.7%)	Not Reported	Not Reported	Diarrhea, nausea, ocular toxicities
Bortezomib + Lenalidomi de + Dexametha sone	II	Relapsed or relapsed/re fractory multiple myeloma	≥ Partial Response (64%)	9.5 months	30.0 months	Sensory neuropathy , fatigue, neutropeni a
Lenalidomi de + Dexametha sone	III	Relapsed or refractory multiple myeloma	≥ Partial Response (60.2%)	11.1 months	29.6 months	Neutropeni a, thrombocyt openia, venous thromboem bolism

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for some of the key trials cited.

Luminespib in NSCLC with EGFR Exon 20 Insertions (NCT01854034)[3]

- Study Design: A Phase II, single-arm, open-label study.
- Patient Population: Patients with Stage IV NSCLC with a documented EGFR exon 20 insertion, who had received at least one prior therapy.



- Intervention: Luminespib administered intravenously.
- Primary Endpoint: Objective Response Rate (ORR) as per RECIST 1.1.
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety.

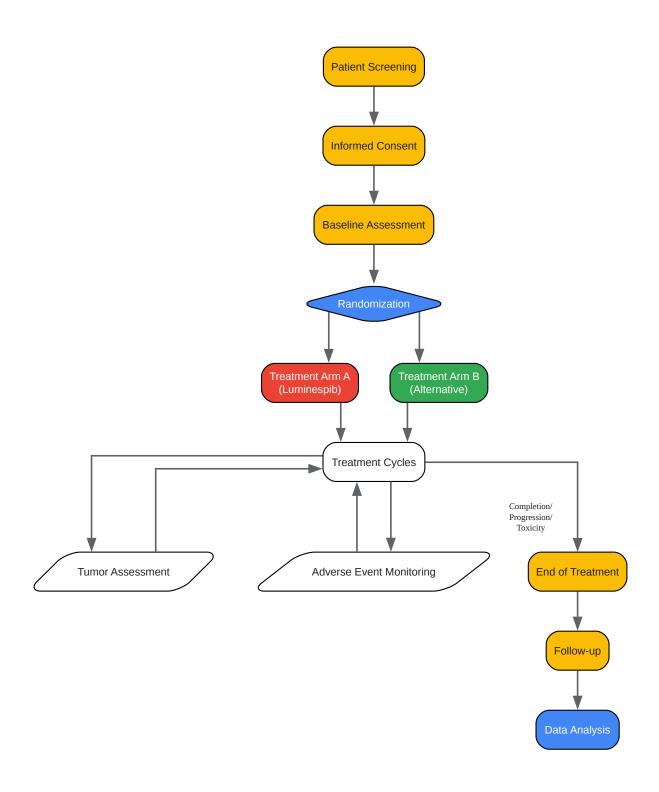
Amivantamab in NSCLC with EGFR Exon 20 Insertions (PAPILLON - NCT04538664)[4][5]

- Study Design: A Phase III, randomized, open-label study.
- Patient Population: Patients with previously untreated, advanced NSCLC with EGFR exon 20 insertions.
- Intervention: Amivantamab in combination with carboplatin and pemetrexed versus chemotherapy alone.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.

Luminespib in HER2-Positive Breast Cancer[1][9]

- Study Design: A Phase Ib/II, open-label, multicenter study.
- Patient Population: Patients with locally advanced or metastatic HER2-positive breast cancer previously treated with chemotherapy and anti-HER2 therapy.
- Intervention: Luminespib administered weekly at escalating doses in combination with trastuzumab.
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in Phase Ib, and to evaluate antitumor activity (ORR) in Phase II.





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Figure 2: Generalized Clinical Trial Workflow.



Conclusion

Clinical trials of **Luminespib** have demonstrated modest activity in heavily pretreated patient populations with specific molecular alterations, such as NSCLC with EGFR exon 20 insertions and HER2-positive breast cancer. However, when compared to newer targeted therapies and standard chemotherapy regimens, the efficacy of **Luminespib** appears limited. Ocular toxicities have also been a consistent adverse event. While the preclinical rationale for Hsp90 inhibition remains strong, the clinical development of **Luminespib** has not led to its widespread adoption. Further research may focus on identifying specific patient populations who may derive greater benefit or on combination strategies that could enhance its therapeutic potential.

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